molecular formula C22H23N7O3S2 B456545 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456545
M. Wt: 497.6g/mol
InChI Key: YFKAGNWIGBBXNK-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule featuring multiple functional groups, including pyrazole, thiazole, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The key steps include:

    Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of ethyl hydrazine with a suitable β-keto ester under acidic conditions.

    Formation of the Thiazole Intermediate: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The pyrazole and thiazole intermediates are then coupled using a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Reduction of the Nitro Group: Produces the corresponding amine.

    Reduction of the Carbonyl Group: Produces the corresponding alcohol.

    Substitution Reactions: Can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole and thiazole derivatives.

    Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE
  • (4-METHYL-1,3-THIAZOL-5-YL)METHANONE
  • 3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL METHANONE

Uniqueness

The uniqueness of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE lies in its combination of multiple heterocyclic rings and functional groups, which can provide a unique set of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H23N7O3S2

Molecular Weight

497.6g/mol

IUPAC Name

(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(4-methyl-1,3-thiazol-5-yl)-7-[(4-methyl-1,3-thiazol-5-yl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C22H23N7O3S2/c1-4-27-9-16(29(31)32)19(25-27)22(30)28-20(21-13(3)24-11-34-21)15-7-5-6-14(18(15)26-28)8-17-12(2)23-10-33-17/h8-11,15,20H,4-7H2,1-3H3/b14-8+

InChI Key

YFKAGNWIGBBXNK-RIYZIHGNSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=C(N=CS4)C)/C3=N2)C5=C(N=CS5)C)[N+](=O)[O-]

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=C(N=CS4)C)C3=N2)C5=C(N=CS5)C)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=C(N=CS4)C)C3=N2)C5=C(N=CS5)C)[N+](=O)[O-]

Origin of Product

United States

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